An In-Depth Technical Guide to 1-Chloroheptan-2-one: Chemical Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-Chloroheptan-2-one: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloroheptan-2-one, a halogenated ketone of significant interest in synthetic organic chemistry. The document details its chemical structure, molecular weight, and key physicochemical properties. A critical analysis of its synthesis, including established methodologies for the α-chlorination of ketones, is presented. Furthermore, this guide explores the reactivity of 1-chloroheptan-2-one, its potential applications as a synthetic intermediate, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
1-Chloroheptan-2-one is an organic compound belonging to the class of α-chloroketones. These molecules are characterized by the presence of a chlorine atom on the carbon adjacent to a carbonyl group. This structural feature imparts unique reactivity, making them valuable intermediates in a variety of organic transformations. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine—allows for selective reactions with a wide range of nucleophiles, facilitating the construction of more complex molecular architectures. This guide will delve into the fundamental chemical and physical properties of 1-chloroheptan-2-one, providing a foundation for its effective utilization in a laboratory setting.
Chemical Structure and Molecular Properties
A thorough understanding of the molecular characteristics of 1-chloroheptan-2-one is fundamental for its application in chemical synthesis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloroheptan-2-one .[1] Its structure consists of a seven-carbon heptane backbone with a ketone functional group at the second carbon (C2) and a chlorine atom attached to the first carbon (C1).
Caption: 2D Chemical Structure of 1-chloroheptan-2-one
Molecular Formula and Molecular Weight
The molecular formula of 1-chloroheptan-2-one is C₇H₁₃ClO .[1] Based on this formula, the calculated molecular weight is 148.63 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | 1-chloroheptan-2-one | PubChem[1] |
| Synonyms | 1-chloro-2-heptanone, Amyl chloromethyl ketone | PubChem[1] |
| Molecular Formula | C₇H₁₃ClO | PubChem[1] |
| Molecular Weight | 148.63 g/mol | PubChem[1] |
| SMILES | CCCCCC(=O)CCl | PubChem[1] |
| InChI | InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | PubChem[1] |
Synthesis of 1-Chloroheptan-2-one
The synthesis of α-chloroketones, such as 1-chloroheptan-2-one, is a well-established area of organic chemistry. Several general methods for the α-chlorination of ketones can be employed.
General Synthetic Approaches
The introduction of a chlorine atom at the α-position of a ketone can be achieved through various chlorinating agents. Common methods involve the reaction of the corresponding ketone, 2-heptanone, with reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction typically proceeds via an enol or enolate intermediate.
Caption: General synthetic workflow for 1-chloroheptan-2-one.
Established Experimental Protocol
A classic method for the synthesis of chloromethyl alkyl ketones was described by Bunnett and Tarbell in 1945. While the full experimental details from this specific publication require direct consultation, the general principle involves the reaction of an appropriate precursor with a chlorinating agent.
A plausible synthetic route involves the direct chlorination of 2-heptanone.
Experimental Protocol: α-Chlorination of 2-Heptanone
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Reaction Setup: In a well-ventilated fume hood, a solution of 2-heptanone (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Reagent Addition: A solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equivalents) in the same solvent is added dropwise to the ketone solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often monitored by the evolution of gas (HCl and SO₂).
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.
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Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-chloroheptan-2-one.
Note: This is a generalized procedure. For specific details and safety precautions, consulting primary literature sources is essential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The chloromethyl protons (-CH₂Cl) would likely appear as a singlet at a downfield chemical shift (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent chlorine and carbonyl groups. The α-methylene protons on the other side of the carbonyl group would appear as a triplet. The remaining methylene protons of the pentyl chain would exhibit complex multiplets, and the terminal methyl group would appear as a triplet further upfield.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon (C=O) would be the most downfield signal (typically >200 ppm). The carbon of the chloromethyl group (-CH₂Cl) would also be significantly downfield. The other carbon signals of the heptyl chain would appear at their characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 1-chloroheptan-2-one is expected to exhibit a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. The presence of the C-Cl bond would likely result in a moderate to strong absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 148, with an M+2 peak at m/z 150 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include α-cleavage on either side of the carbonyl group, leading to the loss of the pentyl radical or the chloromethyl radical.
Reactivity and Synthetic Applications
The dual reactivity of 1-chloroheptan-2-one makes it a versatile building block in organic synthesis.
Nucleophilic Substitution at the α-Carbon
The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups at the C1 position, such as azides, cyanides, and thiols.
Reactions at the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, such as reduction to the corresponding alcohol (1-chloroheptan-2-ol), reductive amination to form amines, and addition of Grignard or organolithium reagents.
Application in Pharmaceutical Synthesis
One notable application of 1-chloroheptan-2-one is as a precursor in the synthesis of (S)-1-chloro-2-heptanol. This chiral alcohol is a key intermediate in the synthesis of certain pharmaceutical compounds.
Safety and Handling
As with all α-chloroketones, 1-chloroheptan-2-one should be handled with care in a well-ventilated chemical fume hood.
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Hazards: α-Chloroketones are generally considered to be lachrymators and skin and respiratory tract irritants. They can be corrosive and may cause burns upon contact.
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 1-chloroheptan-2-one before use to obtain comprehensive safety and handling information.
Conclusion
1-Chloroheptan-2-one is a valuable synthetic intermediate with a well-defined chemical structure and predictable reactivity. Its synthesis can be achieved through established methods of α-chlorination of the corresponding ketone. The presence of both a reactive carbonyl group and a displaceable chlorine atom provides multiple avenues for further chemical transformations, making it a useful building block for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the research and development environment.
References
[1] PubChem. 1-Chloro-2-heptanone. National Center for Biotechnology Information. [Link]. Accessed March 7, 2026.
